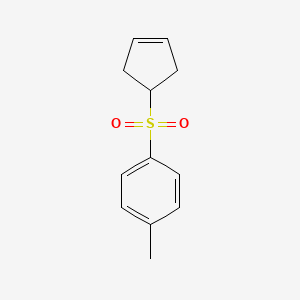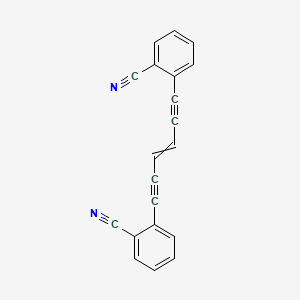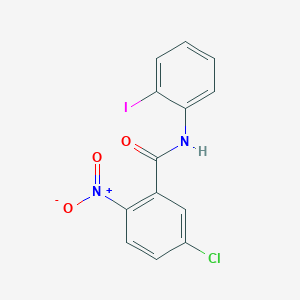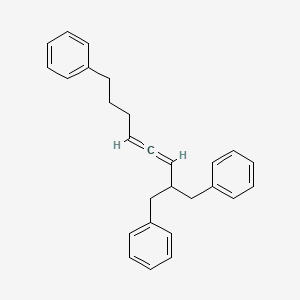
Benzenesulfonic acid, 2,4,6-trifluoro-, 3-oxo-3H-phenoxazin-7-yl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonic acid, 2,4,6-trifluoro-, 3-oxo-3H-phenoxazin-7-yl ester is a complex organic compound with a unique structure that includes multiple aromatic rings, fluorine atoms, and functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 2,4,6-trifluoro-, 3-oxo-3H-phenoxazin-7-yl ester typically involves multi-step organic reactions. One common method includes the esterification of 2,4,6-trifluorobenzenesulfonic acid with 3-oxo-3H-phenoxazin-7-ol under acidic conditions. The reaction is often catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques such as recrystallization and chromatography is common to achieve high purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonic acid, 2,4,6-trifluoro-, 3-oxo-3H-phenoxazin-7-yl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) are used for halogenation and nitration, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Benzenesulfonic acid, 2,4,6-trifluoro-, 3-oxo-3H-phenoxazin-7-yl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential use in biochemical assays and as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Benzenesulfonic acid, 2,4,6-trifluoro-, 3-oxo-3H-phenoxazin-7-yl ester involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, its fluorine atoms can enhance binding affinity and selectivity towards specific targets, while the phenoxazinyl group can participate in redox reactions, influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid derivatives: Compounds with similar sulfonic acid groups but different substituents.
Phenoxazinyl esters: Esters containing the phenoxazinyl moiety but with different acid components.
Uniqueness
Benzenesulfonic acid, 2,4,6-trifluoro-, 3-oxo-3H-phenoxazin-7-yl ester stands out due to its trifluorinated benzenesulfonic acid component, which imparts unique chemical properties such as increased stability and reactivity. The combination of fluorine atoms and the phenoxazinyl ester group makes it particularly valuable in applications requiring high specificity and efficiency .
Propriétés
Numéro CAS |
827018-01-9 |
|---|---|
Formule moléculaire |
C18H8F3NO5S |
Poids moléculaire |
407.3 g/mol |
Nom IUPAC |
(7-oxophenoxazin-3-yl) 2,4,6-trifluorobenzenesulfonate |
InChI |
InChI=1S/C18H8F3NO5S/c19-9-5-12(20)18(13(21)6-9)28(24,25)27-11-2-4-15-17(8-11)26-16-7-10(23)1-3-14(16)22-15/h1-8H |
Clé InChI |
SZIPFIRZUQUMIY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1OS(=O)(=O)C3=C(C=C(C=C3F)F)F)OC4=CC(=O)C=CC4=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-Methoxyphenyl)methylidene]-4-nitrobenzene-1-sulfonamide](/img/structure/B14204574.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}pyrazine-2-carboxamide](/img/structure/B14204593.png)





![1,2,2,3,3,4,4,5,6,6,7,7,8,8-Tetradecafluorobicyclo[3.2.1]octane](/img/structure/B14204627.png)
![3-(5-Methyl-2H-tetrazol-2-yl)-1-oxo-1lambda~5~-azabicyclo[2.2.2]octane](/img/structure/B14204635.png)
![4-{4-[(Naphthalene-1-carbonyl)amino]piperidin-1-yl}butanoic acid](/img/structure/B14204636.png)
![1-(4-{4-[2-(Pyridin-2-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one](/img/structure/B14204642.png)
![Quinoline, 8-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14204648.png)
![Benzamide, N-[2-(2,4-difluorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14204661.png)

